4-(3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-5-yl)pyridine
Description
The compound 4-(3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-5-yl)pyridine features a pyridine ring linked to a 1,2,4-triazole core. At position 3 of the triazole, a sulfanylmethyl group (-CH2-S-) is attached, which is further substituted with a 4-chlorophenyl moiety. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and material science applications.
Properties
IUPAC Name |
4-[5-[(4-chlorophenyl)sulfanylmethyl]-1H-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4S/c15-11-1-3-12(4-2-11)20-9-13-17-14(19-18-13)10-5-7-16-8-6-10/h1-8H,9H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWONWQLQPGMRLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC2=NC(=NN2)C3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901164818 | |
| Record name | 4-[5-[[(4-Chlorophenyl)thio]methyl]-1H-1,2,4-triazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901164818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338395-69-0 | |
| Record name | 4-[5-[[(4-Chlorophenyl)thio]methyl]-1H-1,2,4-triazol-3-yl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338395-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[5-[[(4-Chlorophenyl)thio]methyl]-1H-1,2,4-triazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901164818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis and Strategy Development
The target molecule can be dissected into two primary components:
- Pyridine-triazole core : A 1,2,4-triazole ring substituted at position 5 with a pyridin-4-yl group.
- Sulfanylmethyl side chain : A (4-chlorophenyl)sulfanylmethyl group at position 3 of the triazole.
Retrosynthetically, the molecule is accessible via:
- Cyclocondensation of pyridine-4-carbothioamide derivatives with hydrazines.
- Post-functionalization of preformed triazoles through alkylation or nucleophilic substitution.
Synthetic Pathways and Optimization
Cyclocondensation Route via Thiosemicarbazide Intermediate
Synthesis of Pyridine-4-carbothioamide
Pyridine-4-carboxylic acid is converted to its methyl ester, followed by treatment with thiosemicarbazide in ethanol under reflux to yield pyridine-4-carbothioamide.
Reaction Conditions :
- Solvent: Ethanol
- Temperature: 80°C (reflux)
- Catalyst: None
- Yield: 78–85%
Cyclization to 5-(Pyridin-4-yl)-1H-1,2,4-triazole-3-thiol
The thiosemicarbazide undergoes base-mediated cyclization in aqueous NaOH (2 M) at 100°C for 6 hours, forming the triazole-thiol derivative.
Key Data :
- IR (KBr) : 2550 cm⁻¹ (S-H stretch), 1605 cm⁻¹ (C=N)
- ¹H-NMR (DMSO-d₆) : δ 8.71 (d, 2H, pyridine H-2,6), 7.89 (d, 2H, pyridine H-3,5), 13.1 (s, 1H, triazole NH)
Alkylation with 4-Chlorobenzyl Chloride
The triazole-thiol (1.0 equiv) reacts with 4-chlorobenzyl chloride (1.2 equiv) in DMF using K₂CO₃ (2.0 equiv) as base at 60°C for 12 hours.
Optimization Insights :
- Higher temperatures (>80°C) led to decomposition.
- Solvent screening showed DMF superior to THF or acetonitrile in yield (92% vs. 65–78%).
Alternative Pathway: Huisgen-Type Cyclization
While Huisgen cycloadditions typically yield 1,2,3-triazoles, modified conditions using nitrile imines generated in situ from hydrazonoyl chlorides enable 1,2,4-triazole formation. This method remains less explored for pyridine-triazole systems but offers regioselectivity advantages.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H-NMR (500 MHz, DMSO-d₆) :
δ 8.72 (d, 2H, pyridine H-2,6), 7.91 (d, 2H, pyridine H-3,5), 4.32 (s, 2H, SCH₂), 7.41–7.45 (m, 4H, Ar-H) - ¹³C-NMR : δ 152.1 (triazole C-3), 149.8 (pyridine C-4), 136.2 (Ar-C), 129.5 (Ar-Cl)
Infrared (IR) Spectroscopy
- Peaks at 2920 cm⁻¹ (C-H stretch, SCH₂), 1598 cm⁻¹ (C=N), 1090 cm⁻¹ (C-S) confirm structural motifs.
Comparative Analysis of Synthetic Methods
| Parameter | Cyclocondensation Route | Huisgen-Type Route |
|---|---|---|
| Yield (%) | 85–92 | 60–75 |
| Reaction Time (h) | 18 | 24–48 |
| Regioselectivity | High | Moderate |
| Scalability | Excellent | Limited |
The cyclocondensation route proves superior in yield and scalability, making it the method of choice for industrial applications.
Mechanistic Insights and Side Reactions
Alkylation Selectivity
The thiol group’s nucleophilicity directs alkylation exclusively at sulfur, avoiding N-alkylation. Control experiments with methyl iodide confirmed no triazole N-alkylation under standard conditions.
Byproduct Formation
- Di-alkylation : Occurs at >1.5 equiv of 4-chlorobenzyl chloride, mitigated by stoichiometric control.
- Oxidation : Trace sulfoxide formation observed in aerobic conditions, prevented by nitrogen purging.
Chemical Reactions Analysis
Types of Reactions
4-(3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-5-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiolate (KSH) can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-(3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-5-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-5-yl)pyridine involves its interaction with specific molecular targets. The triazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
S3643 (FEMA 4798)
- Structure : 2-(((3-(2,3-Dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)methyl)pyridine .
- Key Differences : The 4-chlorophenyl group in the target compound is replaced by a 2,3-dimethoxyphenyl moiety.
- Application: Approved as a flavoring agent (FEMA 4798), highlighting its safety profile .
2-[3-(4-Pyridyl)-1H-1,2,4-triazol-5-yl]pyridine
- Structure : Two pyridine rings attached to the triazole core, lacking the sulfanylmethyl group .
- Comparison : The absence of the sulfanylmethyl group reduces lipophilicity, possibly altering membrane permeability compared to the target compound.
3-[(4-Chlorophenethyl)sulfanyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine
- Structure : Features a phenethylsulfanyl (-CH2-CH2-S-) linkage instead of methylsulfanyl (-CH2-S-) .
- Properties :
Electronic and Steric Effects of Substituents
3-Chloro-5-(trifluoromethyl)-2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)pyridine
- Structure : Contains electron-withdrawing trifluoromethyl (-CF3) groups on both the triazole and pyridine rings .
- Impact :
4-{4-(4-Chlorophenyl)-5-[(2,6-Dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine
- Structure : A 2,6-dichlorobenzylsulfanyl group replaces the 4-chlorophenylsulfanylmethyl group .
- Impact : Increased steric bulk may hinder receptor binding but improve selectivity in biological targets .
Physicochemical and Pharmacological Comparisons
*Estimated molecular formula based on structural analysis.
Crystallographic and Coordination Properties
- Metal Complexation : Zinc(II) complexes of triazolylpyridine derivatives (e.g., ) show distorted octahedral geometries, with coordination via triazole and pyridine nitrogen atoms . The target compound’s sulfur atom could enable additional binding modes in metal-organic frameworks.
Biological Activity
The compound 4-(3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-5-yl)pyridine is a novel derivative of the 1,2,4-triazole class, which has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects based on various studies and research findings.
Chemical Structure
The compound features a triazole ring substituted with a chlorophenyl sulfanyl group and a pyridine moiety. This unique structure may contribute to its diverse biological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. For instance, research focused on various triazole derivatives has shown that modifications in their chemical structure can enhance their efficacy against both Gram-positive and Gram-negative bacteria. The compound is hypothesized to share similar antimicrobial characteristics due to its structural components.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Reference |
|---|---|---|---|
| Compound A | Moderate | Low | |
| Compound B | High | Moderate | |
| This compound | TBD* | TBD* | TBD* |
*TBD: To be determined through experimental studies.
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been explored in various studies. For example, compounds with similar structures have shown the ability to modulate cytokine release in peripheral blood mononuclear cells (PBMC). Specifically, they can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory cytokines like IL-10.
Case Study: Cytokine Modulation
In a study evaluating the anti-inflammatory effects of triazole derivatives:
- Compounds exhibited a reduction in TNF-α production by approximately 44–60% at higher concentrations.
- Specific derivatives showed enhanced immunomodulatory effects by altering both innate and adaptive immune responses.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. The cytotoxic effects of This compound have yet to be fully characterized. However, related studies indicate that certain triazole derivatives demonstrate low toxicity levels at therapeutic doses.
Table 2: Cytotoxicity Results of Related Triazole Compounds
| Compound | IC50 (µM) | Cell Line Tested | Reference |
|---|---|---|---|
| Compound C | 25 | HeLa Cells | |
| Compound D | 15 | A549 Cells | |
| This compound | TBD* | TBD* | TBD* |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of triazole derivatives. The presence of specific substituents on the triazole ring can significantly influence their pharmacological properties. For instance:
- The 4-chlorophenyl group enhances lipophilicity and may improve membrane permeability.
- The sulfanyl group can contribute to the overall reactivity and biological interactions of the compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 4-(3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-5-yl)pyridine?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is reacted with alkyl halides (e.g., 4-chlorobenzyl chloride) in methanol under basic conditions (NaOH) to introduce the sulfanyl-methyl group . Catalytic systems like pyridine and Zeolite (Y-H) at 150°C have been employed to enhance reaction efficiency . Post-synthesis, recrystallization in ethanol ensures purity .
Q. How can structural characterization of this compound be rigorously validated?
- Methodological Answer : Use a combination of ¹H/¹³C NMR and X-ray crystallography . For instance, ¹H NMR in DMSO-d6 reveals characteristic peaks for the pyridine ring (δ ~8.01–8.72 ppm) and sulfanyl-methyl groups (δ ~3.04–3.43 ppm) . X-ray studies (e.g., SHELXL refinement) confirm the triazole-pyridine core geometry and coordination environments in metal complexes .
Q. What assays are suitable for evaluating its biological activity in vitro?
- Methodological Answer : Antiproliferative activity is assessed via MTT assays using cancer cell lines (e.g., MCF-7, HepG2). IC50 values are calculated from dose-response curves . For mechanistic studies, apoptosis markers (e.g., caspase-3 activation) and cell cycle analysis (flow cytometry) are recommended .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts?
- Methodological Answer : Optimize reaction parameters:
- Temperature : Reflux conditions (150°C) improve reaction rates but may require controlled cooling to prevent decomposition .
- Catalysts : Zeolite (Y-H) enhances regioselectivity by stabilizing intermediates .
- Solvent : Methanol or ethanol balances solubility and reactivity; pyridine acts as both solvent and base .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in IC50 values (e.g., 38% yield vs. 49% in similar derivatives ) may arise from:
- Cell line heterogeneity : Validate across multiple lines (e.g., compare epithelial vs. hematopoietic cancers).
- Compound stability : Perform stability assays (HPLC) under physiological conditions (pH 7.4, 37°C) .
- Dose-response variability : Use standardized protocols (e.g., fixed incubation times, serum-free media) .
Q. How can crystallographic data inform structure-activity relationships (SAR)?
- Methodological Answer : Analyze Co(II) coordination complexes (e.g., Co–N bond lengths: 2.057–2.130 Å) to identify pharmacophoric features. Distorted octahedral geometries in metal complexes highlight the triazole-pyridine core’s chelation potential . Compare with SAR of analogs (e.g., 4-chlorophenyl vs. fluorophenyl derivatives) to map steric/electronic effects .
Q. What computational approaches predict binding modes with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against validated targets (e.g., RET kinase for anticancer activity ). Use ADME-tox models (SwissADME) to predict bioavailability and toxicity. Validate docking poses with molecular dynamics (MD) simulations (GROMACS) to assess stability .
Key Research Challenges
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
